molecular formula C4H5IO2 B2679817 (Z)-3-iodobut-2-enoic acid CAS No. 89033-14-7

(Z)-3-iodobut-2-enoic acid

Cat. No.: B2679817
CAS No.: 89033-14-7
M. Wt: 211.986
InChI Key: CSDFWNXJFJAWAM-UHFFFAOYSA-N
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Description

(Z)-3-Iodobut-2-enoic acid is an organic compound characterized by the presence of an iodine atom attached to a butenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-iodobut-2-enoic acid typically involves the iodination of butenoic acid derivatives. One common method includes the reaction of butenoic acid with iodine in the presence of a catalyst such as silver acetate. The reaction is carried out under controlled conditions to ensure the formation of the (Z)-isomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (Z)-3-Iodobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of butenoic acid or its derivatives.

    Substitution: Formation of azido or thiol-substituted butenoic acids.

Scientific Research Applications

(Z)-3-Iodobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-iodobut-2-enoic acid involves its interaction with molecular targets through its iodine atom and carboxylic acid group. The iodine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    (E)-3-Iodobut-2-enoic acid: The (E)-isomer of the compound, differing in the spatial arrangement of the iodine atom.

    3-Bromobut-2-enoic acid: A bromine-substituted analog with similar reactivity but different halogen properties.

    3-Chlorobut-2-enoic acid: A chlorine-substituted analog with distinct chemical properties.

Uniqueness: (Z)-3-Iodobut-2-enoic acid is unique due to the presence of the iodine atom, which imparts specific reactivity and potential for halogen bonding. This makes it distinct from its bromine and chlorine analogs, which have different halogen properties and reactivities.

Properties

IUPAC Name

(Z)-3-iodobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDFWNXJFJAWAM-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34450-60-7
Record name (2Z)-3-iodobut-2-enoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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